6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
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Overview
Description
6-methyl-2-[(4-methylphenyl)amino]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and an amino group attached to a 4-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(4-methylphenyl)amino]-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(4-methylphenyl)amino]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted dihydropyrimidinones .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(4-methylphenyl)amino]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific biological context and target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-(4-methylphenylamino)-4H-3,1-benzoxazin-4-one
- 2-{[(4-methylphenyl)amino]methyl}phenol
Uniqueness
Compared to similar compounds, 6-methyl-2-[(4-methylphenyl)amino]-3,4-dihydropyrimidin-4-one stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
50427-09-3 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-methyl-2-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)14-12-13-9(2)7-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16) |
InChI Key |
AZFSEQTWUFMLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
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